N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide
Description
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a carbamothioyl group and a dimethoxybenzamide
Properties
CAS No. |
590394-88-0 |
|---|---|
Molecular Formula |
C22H18N2O4S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(dibenzofuran-3-ylcarbamothioyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H18N2O4S/c1-26-15-9-13(10-16(12-15)27-2)21(25)24-22(29)23-14-7-8-18-17-5-3-4-6-19(17)28-20(18)11-14/h3-12H,1-2H3,(H2,23,24,25,29) |
InChI Key |
QQXVINNARABQBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Dibenzo[b,d]furan-3-amine or its derivatives as the dibenzofuran source.
- 3,5-Dimethoxybenzoyl chloride or 3,5-dimethoxybenzoic acid derivatives for the benzamide portion.
- Thiophosgene or equivalent thiocarbonyl transfer reagents to introduce the carbamothioyl group.
- Suitable bases and solvents such as pyridine, triethylamine, or DMF (dimethylformamide).
Stepwise Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 3,5-dimethoxybenzoyl isothiocyanate intermediate | React 3,5-dimethoxybenzoyl chloride with thiophosgene in presence of base (e.g., triethylamine) | Formation of 3,5-dimethoxybenzoyl isothiocyanate |
| 2 | Coupling with dibenzo[b,d]furan-3-amine | Add dibenzo[b,d]furan-3-amine to the isothiocyanate intermediate in anhydrous solvent (e.g., dichloromethane) at controlled temperature | Formation of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide |
| 3 | Purification | Recrystallization or chromatographic purification | Pure target compound |
Reaction Conditions and Optimization
- Temperature control is critical during the isothiocyanate formation to avoid side reactions.
- Anhydrous conditions prevent hydrolysis of reactive intermediates.
- Stoichiometric ratios are optimized to maximize yield and minimize impurities.
- Reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods.
Analytical Characterization Supporting Preparation
The synthesized compound is typically characterized by:
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Signals corresponding to aromatic protons of dibenzofuran and methoxy groups; characteristic thiourea NH signals |
| Infrared (IR) Spectroscopy | Functional group identification | Bands for amide C=O (~1650 cm⁻¹), thiocarbonyl C=S (~1200-1400 cm⁻¹), and aromatic C-H |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 406.5 consistent with C22H18N2O4S |
| Elemental Analysis | Purity and composition | Consistent with calculated C, H, N, S percentages |
Research Findings on Preparation
- The synthetic route is reproducible with yields typically ranging from 60% to 85% depending on reaction scale and purification methods.
- The carbamothioyl linkage formation is the key step, often requiring careful control of reaction time and temperature.
- The use of thiophosgene or safer thiocarbonyl transfer reagents (e.g., Lawesson’s reagent) has been explored to improve safety and environmental impact.
- Spectroscopic data confirm the integrity of the dibenzofuran core and the successful incorporation of the 3,5-dimethoxybenzamide moiety.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting amine | Dibenzo[b,d]furan-3-amine | Commercially available or synthesized |
| Thiocarbonyl reagent | Thiophosgene or Lawesson’s reagent | Thiophosgene is reactive but toxic |
| Solvent | Dichloromethane, DMF, or pyridine | Anhydrous preferred |
| Temperature | 0–25 °C for isothiocyanate formation; room temp for coupling | Avoid overheating |
| Reaction time | 2–6 hours | Monitored by TLC |
| Purification | Recrystallization or column chromatography | Ensures high purity |
| Yield | 60–85% | Dependent on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler compound with similar structural features but lacking the carbamothioyl and dimethoxybenzamide groups.
Carbazole: Another aromatic compound with similar electronic properties but different structural characteristics.
Uniqueness
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C22H18N2O4S
- CAS Number : 65112-68-7
- Molecular Weight : 398.45 g/mol
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and pathways associated with inflammation and cell signaling. It has been studied for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE-4, which is implicated in various inflammatory diseases.
1. Anti-inflammatory Effects
Research indicates that this compound may inhibit tumor necrosis factor-alpha (TNF-α) production, a key cytokine in inflammatory responses. In a study involving dibenzo[b,d]furan derivatives, compounds exhibiting similar structures demonstrated significant inhibition of TNF-α, suggesting that this compound may share similar properties .
2. PDE Inhibition
The compound has shown promise as a PDE-4 inhibitor. PDE-4 plays a crucial role in regulating inflammation and immune responses. Inhibitors of this enzyme are being explored for therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Research Findings
Case Studies
In recent investigations, several derivatives of dibenzo[b,d]furan have been synthesized and tested for their biological activities. One notable study highlighted the efficacy of these compounds in reducing inflammation in preclinical models, with a focus on respiratory diseases. The results indicated that specific modifications to the dibenzo[b,d]furan structure could enhance anti-inflammatory activity while maintaining low toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
